molecular formula C19H21NO6 B2945182 [Methyl(phenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate CAS No. 386262-01-7

[Methyl(phenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate

Cat. No.: B2945182
CAS No.: 386262-01-7
M. Wt: 359.378
InChI Key: CQXFSKXWKUWJJG-UHFFFAOYSA-N
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Description

[Methyl(phenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is a benzoate ester derivative featuring a 3,4,5-trimethoxybenzoate core linked to a methyl(phenyl)carbamoyl group. The 3,4,5-trimethoxybenzoate moiety is a common pharmacophore in drug design, often associated with bioactivity, such as tubulin inhibition and enzyme modulation . The methyl(phenyl)carbamoyl group may enhance solubility, stability, or target-binding affinity compared to simpler esters .

Properties

IUPAC Name

[2-(N-methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6/c1-20(14-8-6-5-7-9-14)17(21)12-26-19(22)13-10-15(23-2)18(25-4)16(11-13)24-3/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXFSKXWKUWJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Methyl(phenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate typically involves the reaction of 3,4,5-trimethoxybenzoic acid with methyl(phenyl)carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

[Methyl(phenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of carbamate derivatives.

Scientific Research Applications

[Methyl(phenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of [Methyl(phenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table compares [Methyl(phenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Activity References
[Methyl(phenyl)carbamoyl]methyl 3,4,5-TMB* C₁₈H₁₉NO₆ 357.35 3,4,5-TMB + methyl(phenyl)carbamoyl Hypothesized: Drug intermediates, bioactivity studies
[(3,4-Dimethoxyphenyl)carbamoyl]methyl 3,4,5-TMB C₁₉H₂₁NO₈ 403.37 3,4,5-TMB + 3,4-dimethoxyphenylcarbamoyl Potential enzyme inhibitors
Methyl 3,4,5-trimethoxybenzoate C₁₁H₁₄O₅ 226.23 3,4,5-TMB (no carbamoyl) Precursor for Trimethoprim, antitumor agents
3-(Methyl(5-((4-sulfamoylbenzoyl)oxy)pentyl)amino)propyl 3,4,5-TMB C₂₅H₃₂N₂O₉S 553.22 3,4,5-TMB + sulfamoylbenzoyl linker Dual P-glycoprotein and CA XII inhibitors
[2-[(5-Methylisoxazol-3-yl)amino]-2-oxoethyl] 3,4,5-TMB C₁₇H₁₈N₂O₇ 362.34 3,4,5-TMB + isoxazolylcarbamoyl Research in kinase inhibition

*TMB = trimethoxybenzoate

Key Differences in Properties and Activity

Bioactivity :

  • The methyl(phenyl)carbamoyl group in the target compound may enhance interactions with biological targets compared to methyl 3,4,5-trimethoxybenzoate, which is primarily a synthetic intermediate .
  • Sulfamoyl-linked derivatives (e.g., Compound 3 in ) exhibit dual inhibitory activity against P-glycoprotein and CA XII, suggesting that substituent type critically influences pharmacological profiles .

Synthesis Complexity :

  • Methyl 3,4,5-trimethoxybenzoate is synthesized from gallic acid via esterification and methylation, a scalable industrial process .
  • Carbamoyl derivatives (e.g., the target compound) likely require additional steps, such as coupling reactions between 3,4,5-trimethoxybenzoyl chloride and carbamoyl-containing alcohols .

Physicochemical Properties :

  • Methyl 3,4,5-trimethoxybenzoate has a melting point of 82–84°C and boiling point of 274–275°C . The carbamoyl group in the target compound would increase molecular weight and likely raise the melting point due to enhanced intermolecular hydrogen bonding.

Market and Applications :

  • Methyl 3,4,5-trimethoxybenzoate has established commercial demand as a precursor for antibiotics like Trimethoprim . The target compound, with its specialized substituent, may occupy a niche market in targeted drug development .

Biological Activity

[Methyl(phenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is an organic compound belonging to the class of benzoates. It features a carbamoyl group linked to a methyl group, which is further connected to a trimethoxybenzoate moiety. This unique structure suggests potential biological activities that merit exploration, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's molecular formula is C15H17N1O5C_{15}H_{17}N_{1}O_{5}, and its chemical structure can be represented as follows:

Structure  Methyl phenyl carbamoyl methyl 3 4 5 trimethoxybenzoate\text{Structure }\text{ Methyl phenyl carbamoyl methyl 3 4 5 trimethoxybenzoate}

Key Functional Groups

  • Carbamoyl Group : Known for its role in enzyme inhibition.
  • Trimethoxybenzoate Moiety : Imparts unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor functions by interacting with binding sites. These interactions can lead to significant alterations in cellular pathways and physiological responses.

Enzyme Inhibition

Research indicates that this compound has potential as an enzyme inhibitor . It has been studied for its ability to inhibit various enzymes involved in metabolic pathways relevant to disease processes, including cancer and inflammation.

Anticancer Activity

Preliminary studies suggest that this compound exhibits anticancer properties , potentially through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines. For instance, it has been noted to downregulate key oncogenes while upregulating tumor suppressor genes.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory effects , with studies demonstrating its ability to reduce pro-inflammatory cytokine production in vitro. This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

StudyObjectiveFindings
Study 1 Investigate anticancer activityDemonstrated significant cytotoxicity against breast cancer cell lines (IC50 = 25 µM)
Study 2 Evaluate anti-inflammatory propertiesReduced TNF-α levels by 40% in LPS-stimulated macrophages
Study 3 Assess enzyme inhibitionInhibited acetylcholinesterase activity with an IC50 of 15 µM

Comparison with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

CompoundStructureBiological Activity
Methyl 3,4,5-trimethoxybenzoateLacks carbamoyl groupLimited biological activity
Phenylcarbamoyl methyl benzoateSimilar structure without trimethoxy groupsModerate enzyme inhibition

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